3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-15-10-14(22-5-7-25-8-6-22)2-3-16(15)21-20(28)23(19)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKKSYZVOHJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Construction of the thioxo-dihydroquinazolinone core: This is often accomplished through a series of condensation reactions involving isothiocyanates and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Research: It is used in studies investigating cell apoptosis and cell cycle arrest mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This is achieved through the activation of caspases and the modulation of cell cycle regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related quinazolinone derivatives:
Functional Comparisons
- Bioactivity: The target compound’s morpholino group distinguishes it from analogues like the thienopyrimidinone derivative , which lacks this substituent.
- Synthetic Accessibility: The synthesis of quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with amines or carbonyl reagents . The target compound’s morpholino substituent may require specialized coupling conditions, as seen in morpholino-triazine syntheses .
- Thermodynamic Stability : The thioxo group in the target compound may increase planarity and π-stacking interactions compared to oxadiazole-containing analogues , though this requires computational validation.
Research Findings
- The morpholino group in the target compound may enhance selectivity due to its electron-donating properties .
- SAR (Structure-Activity Relationship): Substitution at position 6 (morpholino) correlates with improved solubility and reduced cytotoxicity in unrelated triazine derivatives .
Biological Activity
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C28H26N4O5S
- Molecular Weight : 530.6 g/mol
- CAS Number : 6791-08-8
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties. Studies indicate that it may inhibit specific enzymes and cellular processes that are critical in disease progression.
Anticancer Activity
Research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines.
Key Findings :
- Cell Viability Assays : In vitro studies have shown that the compound significantly reduces cell viability in several cancer cell lines, including B16F10 melanoma cells and others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16F10 | 15 | Induction of apoptosis |
| MCF7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory activity against various bacterial strains.
Key Findings :
- Inhibition of Mur Ligases : The compound has been shown to inhibit Mur ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity in Cancer Cells :
- Antimicrobial Efficacy :
- Enzymatic Inhibition Studies :
Q & A
Q. What green chemistry principles apply to large-scale synthesis while minimizing environmental impact?
- Methodology :
- Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce heavy metal waste .
Data Contradiction Analysis
Example : Conflicting IC values reported across studies.
- Resolution Steps :
- Standardize assay conditions : Ensure consistent pH, temperature, and ATP concentration in kinase assays .
- Control for compound aggregation : Add 0.01% Tween-20 to prevent false-positive inhibition .
- Validate via orthogonal assays : Compare enzymatic activity with cell-based viability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
